1,3-Dimethoxypropan-2-amine
Overview
Description
1,3-Dimethoxypropan-2-amine, also known as 2-amino-1,3-dimethoxypropane, is an organic compound with the molecular formula C5H13NO2. It is a colorless liquid that is soluble in water and organic solvents. This compound is primarily used as a reagent in organic synthesis and as a solvent for ethanol-based compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethoxypropan-2-amine can be synthesized through the reaction of ethylene and ammonia. The specific synthetic route involves the following steps:
Reaction of Ethylene with Methanol: Ethylene reacts with methanol in the presence of a catalyst to form 1,2-dimethoxyethane.
Amination: The 1,2-dimethoxyethane is then subjected to amination using ammonia to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is carried out under inert gas (nitrogen or argon) at controlled temperatures (2–8°C) to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxypropan-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: Produces corresponding oxides.
Reduction: Produces primary amines.
Substitution: Produces substituted amines and ethers.
Scientific Research Applications
1,3-Dimethoxypropan-2-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized as a solvent for ethanol-based compounds and in the purification of other chemicals
Mechanism of Action
The mechanism of action of 1,3-dimethoxypropan-2-amine involves its interaction with molecular targets such as enzymes and receptors. It acts as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. The pathways involved include nucleophilic substitution and amination reactions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-dimethoxypropane: Similar in structure and properties.
2,2-Dimethoxypropane: Used as a water scavenger in water-sensitive reactions.
1,1-Dimethoxypropanone: Used in organic synthesis as a reagent .
Uniqueness
1,3-Dimethoxypropan-2-amine is unique due to its dual functionality as both an amine and an ether. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
1,3-dimethoxypropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-7-3-5(6)4-8-2/h5H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZCUJHVOLGWBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363790 | |
Record name | 1,3-dimethoxypropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78531-29-0 | |
Record name | 1,3-dimethoxypropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethoxypropan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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